molecular formula C16H11ClN4OS B11044099 [5-Amino-2-(4-chlorophenyl)-4-cyano-2-(ethylsulfanyl)-3(2H)-furanyliden](cyano)methyl cyanide

[5-Amino-2-(4-chlorophenyl)-4-cyano-2-(ethylsulfanyl)-3(2H)-furanyliden](cyano)methyl cyanide

Cat. No.: B11044099
M. Wt: 342.8 g/mol
InChI Key: GOIZQWPXUDPYBW-UHFFFAOYSA-N
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Description

5-Amino-2-(4-chlorophenyl)-4-cyano-2-(ethylsulfanyl)-3(2H)-furanylidenmethyl cyanide: is a complex organic compound characterized by its unique structural features, including an amino group, a chlorophenyl group, a cyano group, and an ethylsulfanyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-chlorophenyl)-4-cyano-2-(ethylsulfanyl)-3(2H)-furanylidenmethyl cyanide typically involves multi-step organic reactions

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Attachment of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Incorporation of the Cyano Group: The cyano group can be added through nucleophilic addition or substitution reactions.

    Addition of the Ethylsulfanyl Group: This group is typically introduced via thiol-ene reactions or other sulfur-based chemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano groups, converting them to amines or other functional groups.

    Substitution: The amino and chlorophenyl groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced cyano derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-2-(4-chlorophenyl)-4-cyano-2-(ethylsulfanyl)-3(2H)-furanylidenmethyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound’s potential biological activity is of interest for drug discovery and development. It may exhibit pharmacological properties such as antimicrobial, anticancer, or anti-inflammatory effects, although specific studies are required to confirm these activities.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-Amino-2-(4-chlorophenyl)-4-cyano-2-(ethylsulfanyl)-3(2H)-furanylidenmethyl cyanide exerts its effects depends on its interaction with molecular targets. Potential pathways include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could modulate receptor activity, influencing cellular signaling pathways.

    DNA/RNA Interaction: The compound might interact with nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(4-chlorophenyl)-4-cyano-2-(methylsulfanyl)-3(2H)-furanylidenmethyl cyanide
  • 5-Amino-2-(4-bromophenyl)-4-cyano-2-(ethylsulfanyl)-3(2H)-furanylidenmethyl cyanide

Uniqueness

Compared to similar compounds, 5-Amino-2-(4-chlorophenyl)-4-cyano-2-(ethylsulfanyl)-3(2H)-furanylidenmethyl cyanide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of the ethylsulfanyl group, in particular, can influence its solubility, stability, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of 5-Amino-2-(4-chlorophenyl)-4-cyano-2-(ethylsulfanyl)-3(2H)-furanylidenmethyl cyanide, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C16H11ClN4OS

Molecular Weight

342.8 g/mol

IUPAC Name

2-[5-amino-2-(4-chlorophenyl)-4-cyano-2-ethylsulfanylfuran-3-ylidene]propanedinitrile

InChI

InChI=1S/C16H11ClN4OS/c1-2-23-16(11-3-5-12(17)6-4-11)14(10(7-18)8-19)13(9-20)15(21)22-16/h3-6H,2,21H2,1H3

InChI Key

GOIZQWPXUDPYBW-UHFFFAOYSA-N

Canonical SMILES

CCSC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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